2-(4-chlorophenoxy)-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide is a complex organic compound that features a furan ring substituted with cyano and methoxy groups, as well as a chlorophenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the cyano and methoxy groups: These functional groups can be introduced via nucleophilic substitution reactions.
Attachment of the chlorophenoxy group: This step often involves the reaction of a chlorophenol derivative with an appropriate acylating agent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cyano group can be reduced to an amine.
Substitution: The chlorophenoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include aldehydes or carboxylic acids.
Reduction: Products include primary amines.
Substitution: Products depend on the nucleophile used, resulting in various substituted derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and methoxy groups can participate in hydrogen bonding and van der Waals interactions, while the chlorophenoxy group can enhance lipophilicity and membrane permeability. These interactions can modulate the activity of target proteins and influence cellular pathways.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenoxyacetic acid: A simpler analog with similar structural features but lacking the furan ring and additional substituents.
2-(3-cyano-4,5,5-trimethylfuran-2(5H)-ylidene)malononitrile: Another furan derivative with cyano groups but different substitution patterns.
Uniqueness
2-(4-chlorophenoxy)-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide is unique due to its combination of functional groups and structural complexity, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C27H21ClN2O5 |
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Molecular Weight |
488.9 g/mol |
IUPAC Name |
2-(4-chlorophenoxy)-N-[3-cyano-4,5-bis(4-methoxyphenyl)furan-2-yl]acetamide |
InChI |
InChI=1S/C27H21ClN2O5/c1-32-20-9-3-17(4-10-20)25-23(15-29)27(35-26(25)18-5-11-21(33-2)12-6-18)30-24(31)16-34-22-13-7-19(28)8-14-22/h3-14H,16H2,1-2H3,(H,30,31) |
InChI Key |
YYHUJKWYSNZTSE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC(=C2C#N)NC(=O)COC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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